2'-Defluro-2'-methylene Sofosbuvir
Description
2'-Defluoro-2'-methylene Sofosbuvir is a structural analog of sofosbuvir, a prodrug nucleotide inhibitor widely used to treat hepatitis C virus (HCV) infections. Sofosbuvir itself is metabolized into its active form, 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate, which inhibits the viral RNA-dependent RNA polymerase (RdRP) by acting as a chain-terminating nucleotide .
Properties
Molecular Formula |
C₂₂H₂₈N₃O₉P |
|---|---|
Molecular Weight |
509.45 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacokinetic Properties
Key modifications in sofosbuvir analogs influence solubility, permeability, and metabolic stability. For example:
| Compound | Water Solubility (log(mol/L)) | Caco2 Permeability (%) |
|---|---|---|
| Sofosbuvir | -2.271 | 28.7 |
| Compound 3* | -2.524 | 49.9 |
| Compound 4* | -2.84 | 58.2 |
*Compound 3 and 4 are novel sofosbuvir derivatives studied for RdRP inhibition .
Such trade-offs highlight the challenge in optimizing pharmacokinetics for nucleoside analogs.
Mechanism of Action and RdRP Binding
Sofosbuvir terminates RdRP elongation by causing steric clashes via its 2’-methyl group, preventing nucleotide addition . Analogous compounds like PSI-6130 (2’-deoxy-2’-α-fluoro-β-C-methylcytidine) share this mechanism but differ in nucleobase structure, affecting specificity. For instance:
- Sofosbuvir’s active metabolite shows lower incorporation by host polymerases compared to other 2’-C-modified analogs, explaining its superior safety profile .
- Binding free energy calculations for RdRP inhibitors reveal sofosbuvir (-2.41 kcal/mol) has weaker affinity than remdesivir (-3.84 kcal/mol) but stronger than beclabuvir (-3.40 kcal/mol) .
The methylene group in 2'-Defluoro-2'-methylene Sofosbuvir could alter these interactions, either enhancing or reducing RdRP selectivity depending on steric adjustments.
Antiviral Efficacy and Resistance
- HCV vs. Modifications like 2’-methylene may broaden or narrow antiviral spectra.
- Combination Therapies: Sofosbuvir/velpatasvir achieves higher sustained virologic response (SVR) rates (96%) than sofosbuvir/daclatasvir (87%) in genotype 3 HCV, emphasizing the role of companion drugs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
